molecular formula C20H18ClNO2 B11603003 3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11603003
M. Wt: 339.8 g/mol
InChI Key: JBLWUTKTBNDTDF-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the pyrrole ring to a more oxidized state.

    Reduction: Reduction of the chlorophenyl or methylphenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both chlorophenyl and methylphenyl groups on the pyrrole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H18ClNO2/c1-14-2-8-17(9-3-14)22-18(11-13-20(23)24)10-12-19(22)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,23,24)

InChI Key

JBLWUTKTBNDTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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